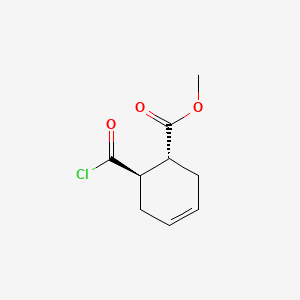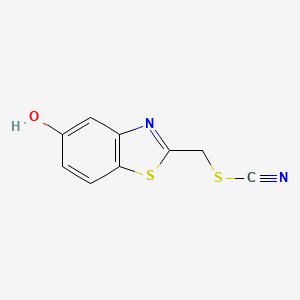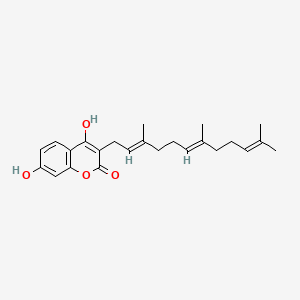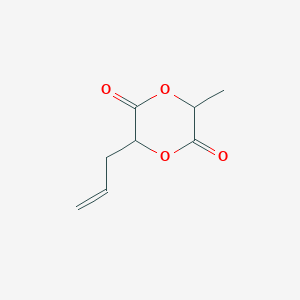
3(2H)-Isothiazolone, 2-octyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Isothiazolone, 2-octyl-, hydrochloride is a chemical compound known for its biocidal properties. It is widely used as a preservative and antimicrobial agent in various industrial applications. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isothiazolone, 2-octyl-, hydrochloride typically involves the reaction of 2-octyl-4-isothiazolin-3-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as cyclohexane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Isothiazolone, 2-octyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .
Applications De Recherche Scientifique
3(2H)-Isothiazolone, 2-octyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a biocidal agent in various chemical formulations to prevent microbial contamination.
Biology: The compound is employed in biological research to study its effects on different microorganisms and to develop antimicrobial treatments.
Medicine: In the medical field, it is used as a preservative in pharmaceutical products to ensure their stability and safety.
Mécanisme D'action
The mechanism of action of 3(2H)-Isothiazolone, 2-octyl-, hydrochloride involves the disruption of microbial cell membranes and inhibition of essential cellular processes. The compound targets various molecular pathways, leading to the death of microorganisms. The exact molecular targets and pathways may vary depending on the type of microorganism and the specific conditions of exposure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzisothiazol-3(2H)-one, 2-butyl
- 2-n-octyl-4-isothiazolin-3-one
Uniqueness
3(2H)-Isothiazolone, 2-octyl-, hydrochloride is unique due to its high efficacy against a broad spectrum of microorganisms and its stability under various conditions. Compared to similar compounds, it offers superior antimicrobial properties and is widely used in diverse applications .
Propriétés
Numéro CAS |
68480-30-8 |
|---|---|
Formule moléculaire |
C11H20ClNOS |
Poids moléculaire |
249.80 g/mol |
Nom IUPAC |
2-octyl-1,2-thiazol-3-one;hydrochloride |
InChI |
InChI=1S/C11H19NOS.ClH/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12;/h8,10H,2-7,9H2,1H3;1H |
Clé InChI |
DPGJMCSIMCJAOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C(=O)C=CS1.Cl |
Numéros CAS associés |
26530-20-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



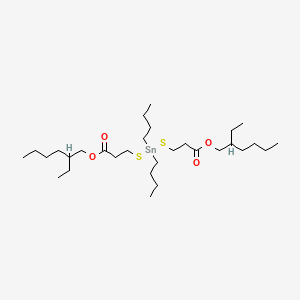
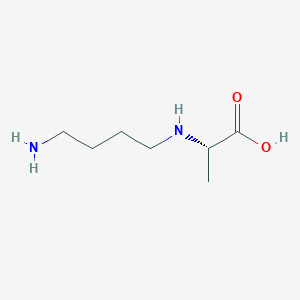
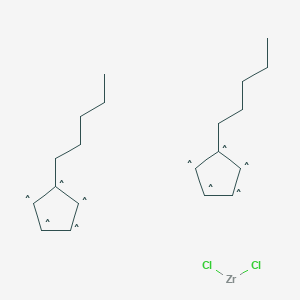

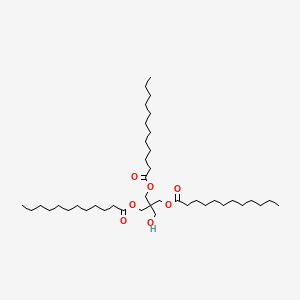
![N-[2-Acetamido-2-deoxy-6-O-(a-L-fucopyranosyl)-D-glucopyranosyl]-L-asparagine](/img/structure/B13807751.png)


